molecular formula C20H20N2O B2647511 N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide CAS No. 887029-02-9

N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide

Cat. No.: B2647511
CAS No.: 887029-02-9
M. Wt: 304.393
InChI Key: NIFNMEKNHDMAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a pyrrole ring, a benzyl group, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide typically involves the condensation of a pyrrole derivative with a benzyl and phenyl-substituted amide. One common method includes the reaction of 1-benzylpyrrole with 3-phenylpropanoic acid chloride under basic conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-phenyl-2-(1H-indol-1-yl)propanamide: Similar structure but with an indole ring instead of a pyrrole ring.

    N-benzyl-3-phenyl-2-(1H-pyrazol-1-yl)propanamide: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-phenyl-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-20(21-16-18-11-5-2-6-12-18)19(22-13-7-8-14-22)15-17-9-3-1-4-10-17/h1-14,19H,15-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNMEKNHDMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.